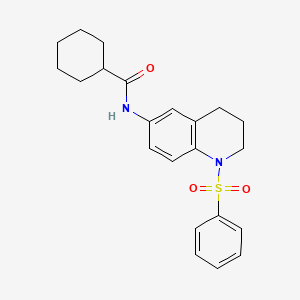

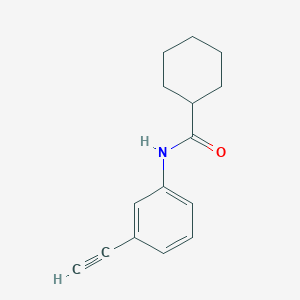

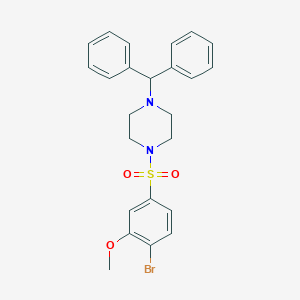

N-(1-(phénylsulfonyl)-1,2,3,4-tétrahydroquinoléin-6-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) has been described in the literature . These compounds were designed, prepared, and screened for antibacterial activity . The synthesis involved combining the two privileged structures, BS and THQ, which are known to be active .Chemical Reactions Analysis

While specific chemical reactions involving “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide” are not detailed in the retrieved sources, the compound is noted for its potential in various applications due to its unique properties and structure.Applications De Recherche Scientifique

- L'inflammasome NLRP3 joue un rôle crucial dans la neuroinflammation, qui est impliquée dans les maladies neurodégénératives telles que la maladie de Parkinson, la maladie d'Alzheimer et la sclérose en plaques .

- Des composés comme VU0497561-1 ont été conçus comme des inhibiteurs de l'inflammasome NLRP3. Ils présentent une faible cytotoxicité et de faibles effets sur la génération de NO et de TNF-α, ce qui en fait des sondes pharmacologiques potentielles ou des candidats médicaments .

Inhibition de l'activation de l'inflammasome NLRP3

Applications antivirales

En résumé, VU0497561-1 est prometteur dans la recherche sur la neuroinflammation, les investigations antivirales et le développement potentiel de médicaments. Ses applications diverses justifient des explorations plus poussées pour débloquer tout son potentiel thérapeutique. 🌟

Mécanisme D'action

Target of Action

The primary target of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

The compound acts as an inhibitor of the NLRP3 inflammasome . Activation of the NLRP3 inflammasome is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . The compound interferes with this process, thereby inhibiting the activation of the NLRP3 inflammasome .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects several biochemical pathways. The NLRP3 inflammasome is involved in the production of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . By inhibiting the NLRP3 inflammasome, the compound reduces the production of these factors .

Result of Action

The inhibition of the NLRP3 inflammasome by N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide results in a decrease in the production of proinflammatory factors and neurotoxic mediators . This can contribute to a reduction in neuronal cell death and injuries , making it a potential therapeutic strategy for neuroinflammatory diseases .

Analyse Biochimique

Biochemical Properties

It has been found that this compound can act as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Preliminary studies suggest that this compound may have weak effects on the generation of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-a) . These findings suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(17-8-3-1-4-9-17)23-19-13-14-21-18(16-19)10-7-15-24(21)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16-17H,1,3-4,7-10,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNUXPDIVVYDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)

![(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine](/img/structure/B2537129.png)